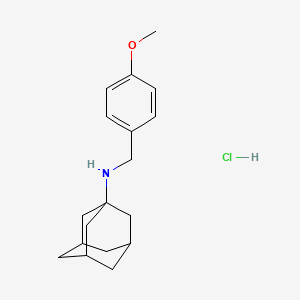
(3s,5s,7s)-N-(4-methoxybenzyl)adamantan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3s,5s,7s)-N-(4-methoxybenzyl)adamantan-1-amine hydrochloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of amantadine, which is an antiviral drug used for the treatment of influenza A and Parkinson's disease.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and characterization of adamantane derivatives, including their interactions with metals and other chemical entities, have been a focus of research. The synthesis of β-Aminoketones of the Adamantane Series through the Mannich reaction demonstrates the versatility of adamantane derivatives in chemical synthesis (Makarova, Moiseev, & Zemtsova, 2002). Similarly, the study on Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest highlights the compound's ability to form complexes with metals, indicating its potential in metal-organic frameworks or medicinal chemistry (Sultana, Arayne, Haider, & Shahnaz, 2014).
Antiviral and Antiparkinsonian Applications
Adamantane derivatives have been recognized for their antiviral and antiparkinsonian properties. The study on adamantane complexes with metals underlines their role in preventing and treating respiratory infections caused by influenza A virus, showcasing the biomedical importance of these compounds (Sultana et al., 2014).
Chemical Degradation and Environmental Applications
Research on the Electrochemical degradation of aromatic amines on BDD electrodes explores the degradation pathways of adamantane derivatives, which could have implications for environmental cleanup and the treatment of wastewater containing these compounds (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Antiproliferative Activity and Cancer Research
The study on Adamantane acid esters with alkoxyaryl alcohols investigates adamantane derivatives for their cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Zefirov, Nurieva, Pikulina, Ogon´kov, Wobith, Kuznetsov, & Zefirova, 2017).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-20-17-4-2-13(3-5-17)12-19-18-9-14-6-15(10-18)8-16(7-14)11-18;/h2-5,14-16,19H,6-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQJUTXVGXZOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

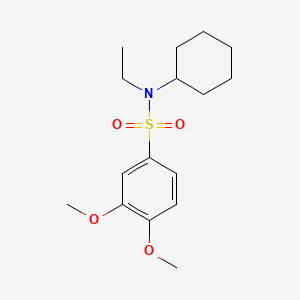


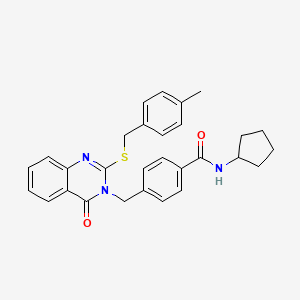
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)
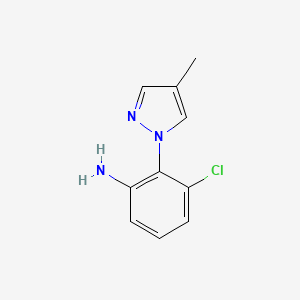
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)
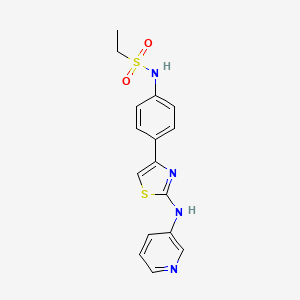
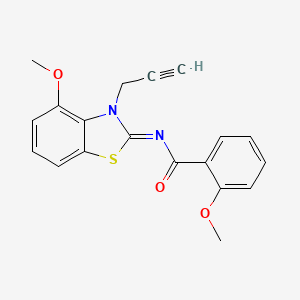
![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)
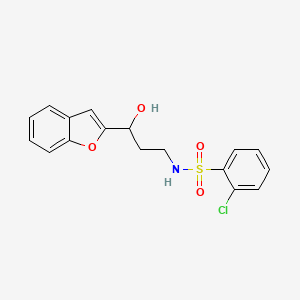
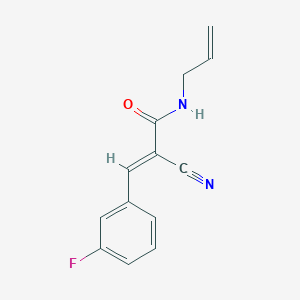
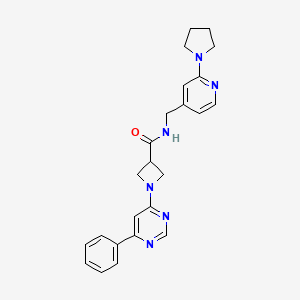
![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)